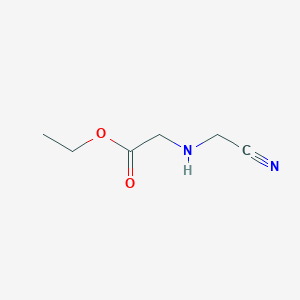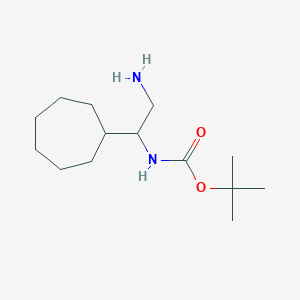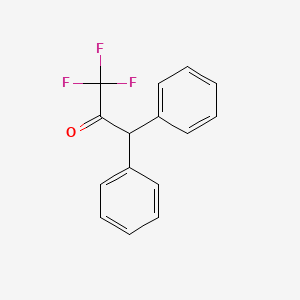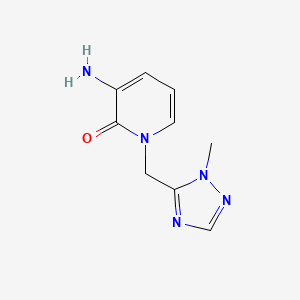
3-Amino-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)pyridin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridinone core substituted with an amino group and a triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the core structure is synthesized through cyclization reactions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Attachment of the Triazole Moiety: The triazole ring is often introduced through a click chemistry approach, involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the triazole moiety.
Reduction: Reduction reactions can be used to modify the triazole ring or reduce any nitro groups if present.
Substitution: The amino group and the triazole moiety can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups like alkyl, acyl, or sulfonyl groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, 3-Amino-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)pyridin-2(1h)-one is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Amino-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)pyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound could inhibit specific enzymes involved in disease pathways.
Binding to Receptors: It may bind to cellular receptors, modulating their activity.
Interfering with DNA/RNA: The compound might interact with genetic material, affecting replication or transcription processes.
相似化合物的比较
Similar Compounds
3-Amino-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)pyridin-2(1h)-one: can be compared with other pyridinone derivatives and triazole-containing compounds.
Pyridinone Derivatives: Compounds like 3-hydroxy-2-pyridinone or 2-pyridone.
Triazole-Containing Compounds: Compounds such as 1,2,4-triazole or 1,2,3-triazole derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for chemical modifications and potential biological activities. Its dual presence of a pyridinone core and a triazole moiety offers distinct reactivity and interaction profiles compared to other similar compounds.
属性
分子式 |
C9H11N5O |
|---|---|
分子量 |
205.22 g/mol |
IUPAC 名称 |
3-amino-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C9H11N5O/c1-13-8(11-6-12-13)5-14-4-2-3-7(10)9(14)15/h2-4,6H,5,10H2,1H3 |
InChI 键 |
HKPNCIKTWRVUPZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC=N1)CN2C=CC=C(C2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


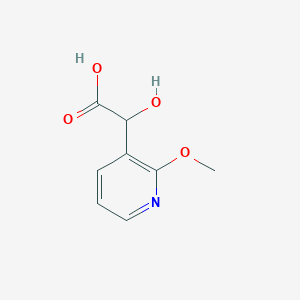
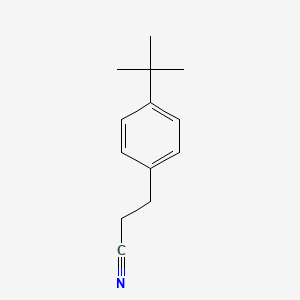
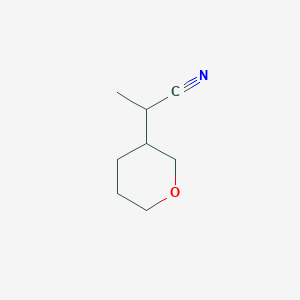
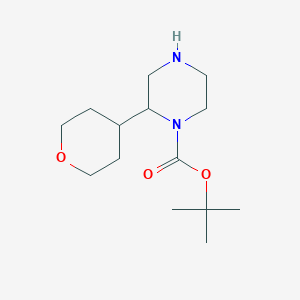
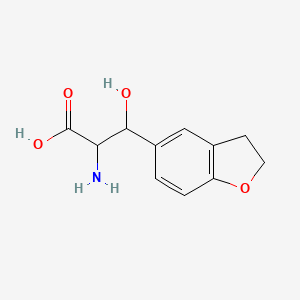

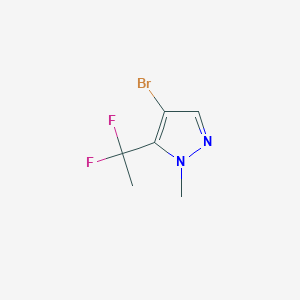
![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)
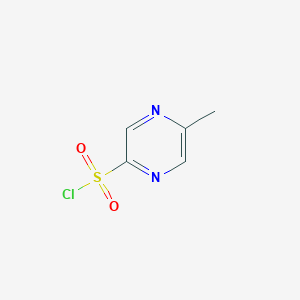
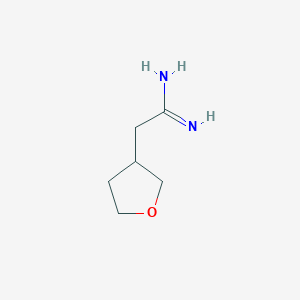
![1-[1-(2,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13535940.png)
